molecular formula C6H6BrNO3 B13931634 Methyl 2-(bromomethyl)oxazole-5-carboxylate

Methyl 2-(bromomethyl)oxazole-5-carboxylate

Cat. No.: B13931634
M. Wt: 220.02 g/mol
InChI Key: KMAJLSRMVLNBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromomethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)oxazole-5-carboxylate typically involves the bromination of methyl oxazole-5-carboxylate. One common method includes the reaction of methyl oxazole-5-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a bromine atom at the 2-position of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

Methyl 2-(bromomethyl)oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)oxazole-5-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to biological activity. The specific molecular targets and pathways involved depend on the context of its use in medicinal chemistry or other applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3

InChI Key

KMAJLSRMVLNBNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.